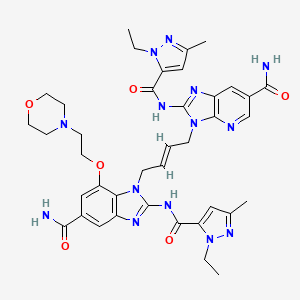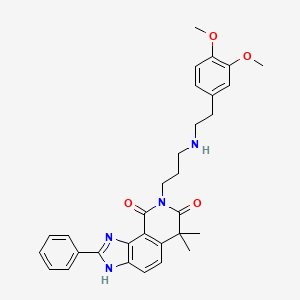
BZiPAR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of BZiPAR involves the conjugation of rhodamine 110 with the tripeptide N-CBZ-L-isoleucyl-L-prolyl-L-arginine. The reaction typically occurs in the presence of coupling agents and under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using automated peptide synthesizers to achieve high purity and yield .
Analyse Chemischer Reaktionen
BZiPAR undergoes several types of chemical reactions, primarily hydrolysis and enzymatic cleavage. The compound is hydrolyzed by lysosomal proteases, resulting in the release of rhodamine 110, which exhibits fluorescence. Common reagents used in these reactions include various proteases such as trypsin and lysosomal enzymes. The major product formed from these reactions is rhodamine 110, which can be detected through its fluorescent properties .
Wissenschaftliche Forschungsanwendungen
BZiPAR has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and protease activity.
Biology: Employed in live-cell imaging to monitor lysosomal activity and protein degradation.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.
Industry: Applied in the development of high-throughput screening assays for drug discovery
Wirkmechanismus
The mechanism of action of BZiPAR involves its hydrolysis by proteases, leading to the release of rhodamine 110. This process results in an increase in fluorescence, which can be measured to monitor enzyme activity. The molecular targets of this compound include various proteases such as trypsin and lysosomal enzymes. The pathways involved in its action are primarily related to protein degradation and lysosomal function .
Vergleich Mit ähnlichen Verbindungen
BZiPAR is unique due to its high sensitivity and specificity for proteases. Similar compounds include other rhodamine-based probes such as Rhodamine 110, bis-(N-CBZ-L-arginine amide) and Rhodamine 110, bis-(N-CBZ-L-phenylalanine amide). These compounds also serve as substrates for proteases but differ in their peptide sequences, which can affect their specificity and sensitivity .
Eigenschaften
Molekularformel |
C70H88Cl2N14O13 |
|---|---|
Molekulargewicht |
1404.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41?,42?,51-,52-,53-,54-,57-,58-,70?;;/m0../s1 |
InChI-Schlüssel |
NRNXYRMTOZVNOC-WBUVULFPSA-N |
Isomerische SMILES |
CCC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)
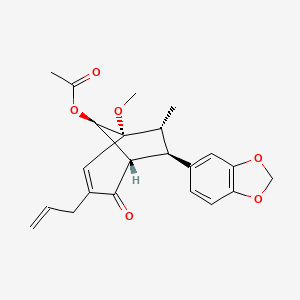
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
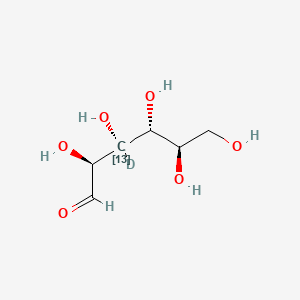
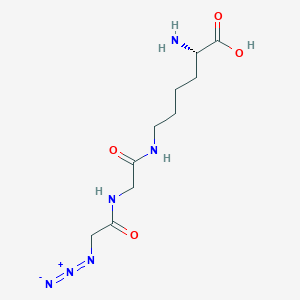
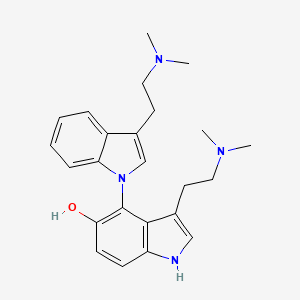
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
